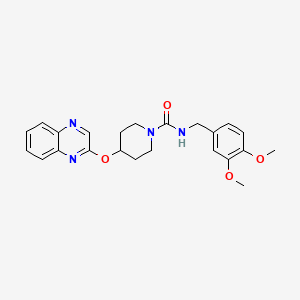
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, also known as QNZ-46, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ-46 is a quinoxaline derivative that has been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating the immune response and inflammation.
科学的研究の応用
Synthesis and Pharmacological Evaluation
Inotropic Activity : Compounds structurally related to N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide have been synthesized and evaluated for their inotropic effects, demonstrating potential in heart-related conditions by measuring stroke volume in isolated rabbit-heart preparations, showing favorable activity compared to standard drugs like milrinone (Ji-Yong Liu et al., 2009).
Serotonin Type-3 (5-HT3) Receptor Antagonism : Derivatives have been investigated for their ability to act as 5-HT3 receptor antagonists, which is relevant in managing conditions like irritable bowel syndrome and as potential antiemetics (R. Mahesh et al., 2011).
Antimicrobial Activity : Related compounds have shown antimicrobial properties against a range of bacterial and fungal pathogens, indicating potential utility in developing new antimicrobial agents (D. S. Babu et al., 2015).
Anti-tuberculosis Activity : Studies on quinoxaline derivatives have explored their efficacy against Mycobacterium tuberculosis, suggesting a possible role in tuberculosis treatment (J. Odingo et al., 2014).
Anticancer Properties : Some derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, with findings pointing towards their potential in cancer therapy (M. Nowak et al., 2015).
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)27-11-9-17(10-12-27)31-22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIVTVQHUWDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

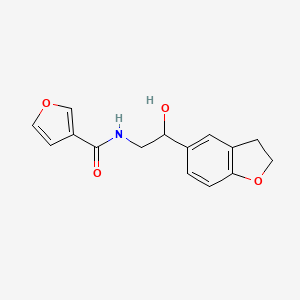
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
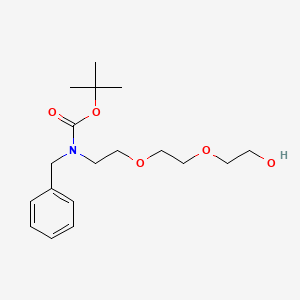
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)


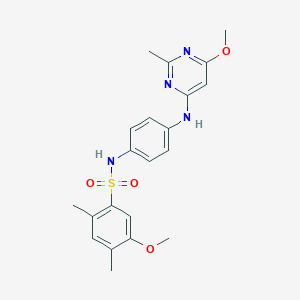
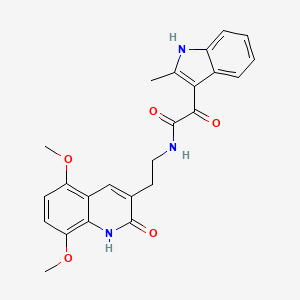
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)
